Ethyl 2-chloro-5-fluorobenzoate
Overview
Description
Ethyl 2-chloro-5-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-5-fluorobenzoate can be synthesized through the esterification of 2-chloro-5-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-chloro-5-fluorobenzoic acid+ethanolsulfuric acidethyl 2-chloro-5-fluorobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification reactions but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-5-fluorobenzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-chloro-5-fluoroaniline when using an amine.
Hydrolysis: 2-chloro-5-fluorobenzoic acid and ethanol.
Reduction: 2-chloro-5-fluorobenzyl alcohol.
Scientific Research Applications
Ethyl 2-chloro-5-fluorobenzoate is widely used in scientific research due to its versatility as a synthetic intermediate . Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the development of bioactive compounds and as a precursor for the synthesis of potential drug candidates.
Medicine: Utilized in the production of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Applied in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-fluorobenzoate depends on its specific application and the target molecule it interacts with. Generally, the compound acts as a reactive intermediate that can undergo various chemical transformations to yield the desired product. The molecular targets and pathways involved vary based on the specific reaction and the end-use of the compound.
Comparison with Similar Compounds
Ethyl 2-chloro-5-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 2-chlorobenzoate: Lacks the fluorine atom, which may result in different reactivity and applications.
Ethyl 5-chloro-2-fluorobenzoate: The positions of the chlorine and fluorine atoms are reversed, leading to different chemical properties and uses.
Ethyl 2-fluorobenzoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 2-chloro-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWENTXANAYAWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022333 | |
Record name | Ethyl 2-chloro-5-fluoro-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-63-2 | |
Record name | Benzoic acid, 2-chloro-5-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57381-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-5-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-chloro-5-fluoro-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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